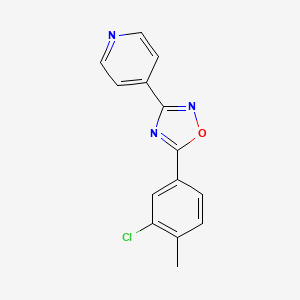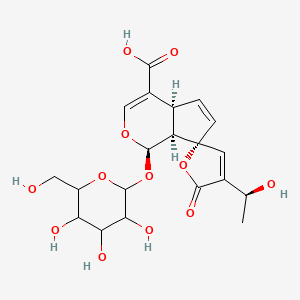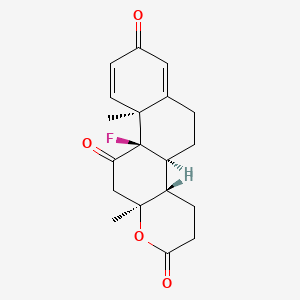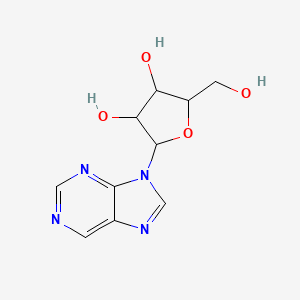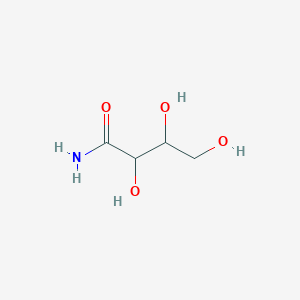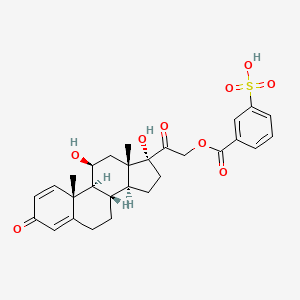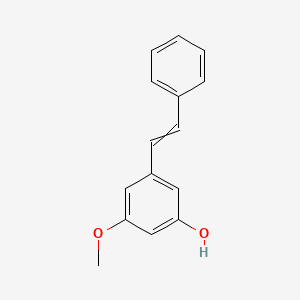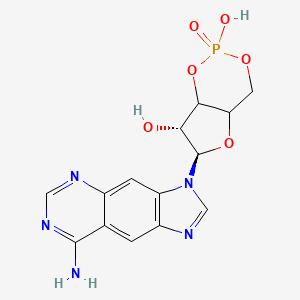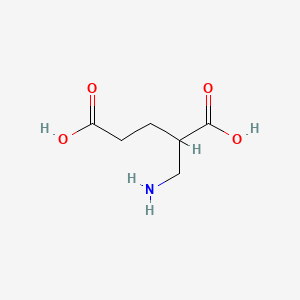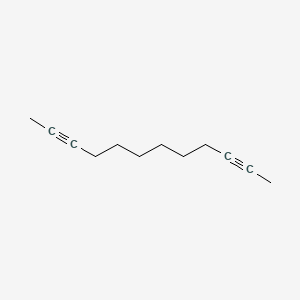
2,10-Dodecadiyne
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,10-Dodecadiyne involves several stages. The first stage involves the reaction of 1,9-decadiyne with n-butyllithium in tetrahydrofuran and hexane at -70 degrees Celsius for 1.5 hours. The second stage involves the reaction with methyl iodide in tetrahydrofuran and hexane at temperatures ranging from -70 to 20 degrees Celsius .Molecular Structure Analysis
The molecular structure of 2,10-Dodecadiyne consists of a chain of 12 carbon atoms with alternating single and triple bonds. The structure also includes 18 hydrogen atoms .Applications De Recherche Scientifique
Thermal Energy Storage
Dodecanoic acid, a close relative of 2,10-dodecadiyne, has been studied for its potential in thermal energy storage, particularly in solar thermal applications. Its melting transition makes it a promising candidate for latent heat energy storage (Desgrosseilliers et al., 2013).
Semiconductor Polymers
The dimer of 1,11-dodecadiyne, which shares structural similarities with 2,10-dodecadiyne, can be polymerized into semiconducting polymers. These materials exhibit unique properties like sheet-like structures and potential applications in electronics due to their semi-conductive nature (Grasso et al., 1985).
Combustion Properties
Research on similar compounds, such as 2,6,10-trimethyl dodecane, provides insights into the combustion properties of large paraffinic fuels. Understanding the combustion characteristics of these compounds is crucial for developing efficient and clean fuel technologies (Won et al., 2014).
Conductivity of Polyfunctional Polymers
1,11-dodecadiyne, a compound structurally related to 2,10-dodecadiyne, has been synthesized and its polymeric form studied for conductivity properties. These findings are significant in the development of new materials for electronic applications (Lando & Thakur, 1984).
Applications in Energy and Catalysis
Emerging carbon materials like graphdiyne, which consist of diacetylene bonds as in 2,10-dodecadiyne, show great potential in energy, catalysis, and environmental science applications. These materials' unique structures and properties make them subjects of intensive research (Fang et al., 2022).
Optical Properties and Luminescence
Research on branched dodecaynes, which include structures like 2,10-dodecadiyne, focuses on their synthesis and optical properties. These studies are vital for potential applications in fields like electrochemiluminescence and luminescence (Xu et al., 2022).
Safety And Hazards
The safety data sheet for 2,10-Dodecadiyne suggests that it may cause an allergic skin reaction and serious eye irritation. It may also cause long-lasting harmful effects to aquatic life. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
dodeca-2,10-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMHMGNWEVHOCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185590 | |
| Record name | 2,10-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,10-Dodecadiyne | |
CAS RN |
31699-38-4 | |
| Record name | 2,10-Dodecadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31699-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,10-Dodecadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031699384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,10-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



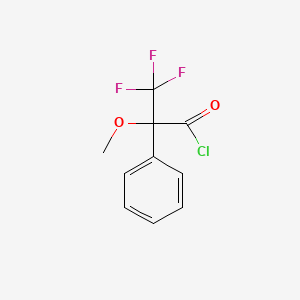
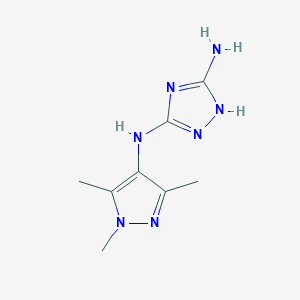
![Benzenamine, N,N-dimethyl-2-(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)-](/img/structure/B1219725.png)
